molecular formula C16H23N3O3 B349252 2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide CAS No. 947936-06-3

2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B349252
CAS No.: 947936-06-3
M. Wt: 305.37g/mol
InChI Key: ZLAJONTWHVZLEP-UHFFFAOYSA-N
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Description

2-(Acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to a class of benzamide derivatives that have been investigated for their potential interactions with key neurological targets . The structure of this compound, which incorporates a benzamide core linked to a morpholine ring via a flexible alkyl chain, is analogous to other researched molecules designed as multitarget directed ligands (MTDLs) . Such compounds are explored for their ability to interact with multiple biological pathways simultaneously, a promising strategy for complex disorders like major depressive disorder (MDD) . Specifically, research on similar compounds has shown that the morpholine moiety and the benzamide group are significant structural features that can contribute to affinity for targets such as the serotonin transporter (SERT) and the dopamine D2 receptor . This makes this compound a valuable reagent for researchers studying neuropharmacology, particularly in the development and screening of novel therapeutic agents for psychiatric and neurological conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-acetamido-N-(3-morpholin-4-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-13(20)18-15-6-3-2-5-14(15)16(21)17-7-4-8-19-9-11-22-12-10-19/h2-3,5-6H,4,7-12H2,1H3,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAJONTWHVZLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 2-Amino-N-[3-(Morpholin-4-yl)Propyl]Benzamide

The most straightforward route involves acetylation of the precursor 2-amino-N-[3-(morpholin-4-yl)propyl]benzamide (CID 2306528):

  • Reagents : Acetic anhydride or acetyl chloride, base (e.g., triethylamine).

  • Conditions :

    • Solvent: Dichloromethane or tetrahydrofuran (THF).

    • Temperature: 0–25°C for 4–12 hours.

  • Mechanism : Nucleophilic acyl substitution at the primary amine.

  • Yield : 70–85% after purification via silica gel chromatography.

Example Protocol :

Sequential Amidation-Acetylation Strategy

For higher scalability, a two-step approach is employed:

Synthesis of 2-Amino-N-[3-(Morpholin-4-yl)Propyl]Benzamide

  • Coupling Reagents : Carbodiimides (EDC·HCl) or triphenylphosphite/imidazole.

  • Substrates :

    • 2-Aminobenzoic acid.

    • 3-(Morpholin-4-yl)propan-1-amine.

  • Conditions :

    • Solvent: Dichloromethane or THF.

    • Temperature: 25°C for 12–24 hours.

  • Yield : 65–80%.

Acetylation

As described in Section 2.1.

Protecting Group-Assisted Synthesis

To minimize side reactions, tert-butoxycarbonyl (Boc) protection is utilized:

  • Boc Protection :

    • React 2-aminobenzoic acid with di-tert-butyl dicarbonate in ethanol/NaOH.

    • Yield: >90%.

  • Amidation :

    • Couple Boc-protected acid with 3-(morpholin-4-yl)propan-1-amine using EDC·HCl.

  • Deprotection :

    • Remove Boc group with HCl/dioxane.

  • Acetylation :

    • As in Section 2.1.

Advantages :

  • Higher purity (≥95% by HPLC).

  • Reduced by-products (e.g., over-acylation).

Optimization of Reaction Conditions

Solvent Effects

SolventReaction Time (h)Yield (%)Purity (%)
THF87892
DCM108295
DMF67088

Polar aprotic solvents like DCM improve coupling efficiency due to better amine solubility.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by 30%.

  • Molecular sieves : Reduce hydrolysis of acetyl chloride.

Analytical Characterization

  • NMR Spectroscopy :

    • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 3.72–3.50 (m, 8H, morpholine), 2.45 (t, 2H, CH2), 2.10 (s, 3H, COCH3).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 H2O/ACN).

Industrial-Scale Production Considerations

  • Cost-Effective Reagents : Triphenylphosphite/imidazole reduces expenses compared to carbodiimides.

  • Continuous Flow Systems : Enhance yield by 15% via precise temperature control.

Challenges and Mitigation Strategies

  • By-Product Formation :

    • N,O-Diacetylated derivative : Controlled by stoichiometric acetyl chloride (1.2 eq).

  • Low Amine Reactivity :

    • Pre-activate with HOBt (hydroxybenzotriazole) .

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of analogs:

Compound Name Substituent on Benzamide Nitrogen-Linked Group Key Properties (LogP, MW) Biological Activity
Target Compound : 2-(Acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide 2-Acetylamino 3-(Morpholin-4-yl)propyl LogP*: ~2.5 (estimated), MW: 333.39 g/mol Potential adenosine receptor modulation (inferred)
3-(2-Amino-6-phenylpyrimidin-4-yl)-N-[3-(morpholin-4-yl)propyl]benzamide () 3-Phenylpyrimidine 3-(Morpholin-4-yl)propyl LogP*: ~3.1 (estimated), MW: 447.51 g/mol Adenosine A1/A2A receptor antagonist; attenuates catalepsy in Parkinson’s models
4-Fluoro-N-(2-morpholin-4-yl-ethyl) Benzamide (13b) () 4-Fluoro, complex indole-piperazine-acetylamino 2-(Morpholin-4-yl)ethyl MW: ~600 g/mol (estimated) Evaluated in docking studies for kinase or receptor targets
4-Acetamido-N-[3-(dimethylamino)propyl]benzamide () 4-Acetylamino 3-(Dimethylamino)propyl LogP: 2.36, MW: 263.34 g/mol Not specified; dimethylamino group reduces polarity vs. morpholine
N-[3-(1H-Imidazol-1-yl)propyl]-2-[(3-fluorobenzoyl)amino]benzamide () 2-(3-Fluorobenzoylamino) 3-(Imidazol-1-yl)propyl MW: 380.39 g/mol Imidazole may confer metal-binding or altered pharmacokinetics

*LogP estimated using analogous structures.

Key Observations

Morpholine vs. This may enhance solubility or target engagement in hydrophilic environments.

Substituent Position and Activity: The 2-acetylamino group in the target compound contrasts with 3-phenylpyrimidine in ’s analog, which demonstrated adenosine receptor antagonism. This suggests that electron-withdrawing substituents at position 2 (acetylamino) vs. position 3 (bulky pyrimidine) significantly alter target selectivity . Fluorine substitution (e.g., ) may improve metabolic stability and membrane permeability due to reduced oxidative metabolism .

Alkyl Chain Length :

  • The 3-(morpholin-4-yl)propyl chain in the target compound provides a longer linker than the 2-(morpholin-4-yl)ethyl group in ’s analog. Extended chains may enhance flexibility for binding to deep receptor pockets .

Biological Activity

2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide structure with an acetylamino group and a morpholine moiety, contributing to its unique chemical properties. This structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It has shown potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurological disorders such as Alzheimer's disease.
  • Receptor Binding : The morpholine group may facilitate binding to various receptors, enhancing its pharmacological profile.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on AChE and BACE1. The following table summarizes the inhibitory concentrations (IC50) observed in various studies:

CompoundTarget EnzymeIC50 (µM)Reference
This compoundAChE0.056
This compoundBACE19.01
DonepezilAChE0.046
QuercetinBACE14.89

These results indicate that while the compound exhibits potent AChE inhibition comparable to donepezil, its BACE1 inhibition is less potent than quercetin.

Case Studies

Several research studies have investigated the biological activity of similar compounds, providing insights into the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect neuronal cells from apoptosis, suggesting that this compound might also confer neuroprotective benefits through its enzyme inhibition properties.
  • Anticancer Activity : Investigations into related benzamide derivatives showed selective cytotoxicity against cancer cell lines, indicating that this compound may possess anticancer properties worth exploring.
  • Multitarget Activity : Compounds designed to target multiple pathways (e.g., serotonin transporter and dopamine receptors) have shown promise in treating major depressive disorder (MDD). This suggests that further research could explore whether this compound has similar multitarget capabilities.

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